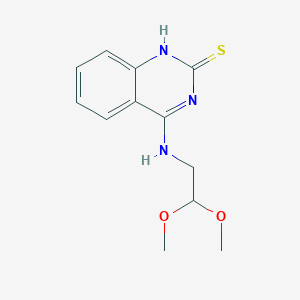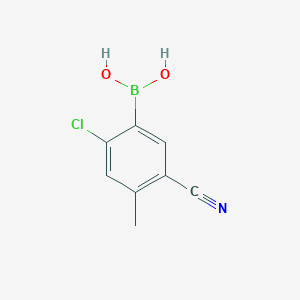![molecular formula C17H18FN3OS B2797861 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034507-35-0](/img/structure/B2797861.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound with significant importance in scientific research. This molecule is of interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone involves a multi-step process:
Formation of the Pyrazolo[1,5-a]pyrazine Core: : The initial step usually involves the cyclization of suitable precursors under controlled conditions.
Introduction of Cyclopropyl Group: : The cyclopropyl group is often introduced via cyclopropanation reactions.
Thioether Formation: : The attachment of the 4-fluorophenyl group through a thiolation reaction. Industrial Production Methods : For industrial-scale production, these reactions are optimized for yield and purity, often involving advanced techniques such as catalytic processes and continuous flow synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation at various positions, particularly on the pyrazine ring.
Reduction: : Reduction reactions can alter the core structure, affecting its biological properties.
Substitution: : Electrophilic or nucleophilic substitution can modify the functional groups attached to the core. Common Reagents and Conditions :
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon, sodium borohydride.
Substitution: : Various halogenating agents, thiol reagents. Major Products : Depending on the reactions, products can include oxidized or reduced forms, or derivatives with different substituent groups.
Applications De Recherche Scientifique
This compound finds applications across several domains:
Chemistry: : Studied for its unique structural properties and reactivity.
Biology: : Investigated for potential biological activities, including enzyme inhibition.
Medicine: : Examined for possible therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: : Utilized as a building block for complex chemical syntheses.
Mécanisme D'action
The exact mechanism of action depends on the target biological system:
Molecular Targets: : May interact with specific enzymes or receptors.
Pathways Involved: : Could influence signaling pathways or metabolic processes by binding to proteins or nucleic acids, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-thioethanone
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-chlorophenyl)thio)ethanone: Uniqueness : The 4-fluorophenyl group in the compound provides distinct chemical properties, such as altered electronic effects and potential biological activities.
This should give you a comprehensive overview of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone. Anything specific you're interested in exploring further?
Propriétés
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-13-3-5-15(6-4-13)23-11-17(22)20-7-8-21-14(10-20)9-16(19-21)12-1-2-12/h3-6,9,12H,1-2,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMJHMYLFHJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
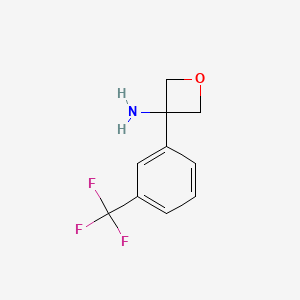
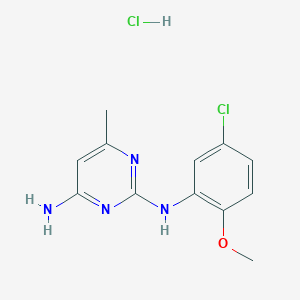
![ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2797782.png)
![3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2797785.png)
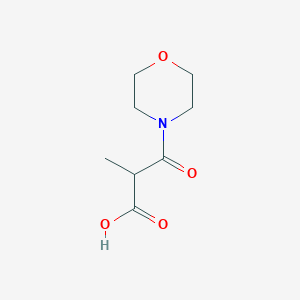
![2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2797789.png)
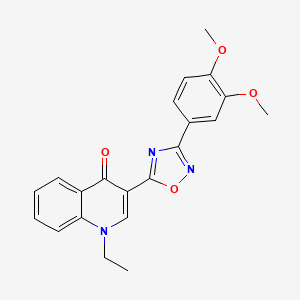
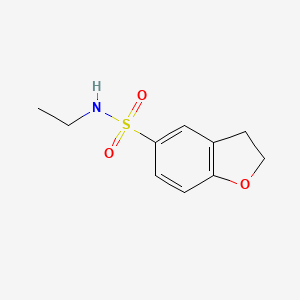
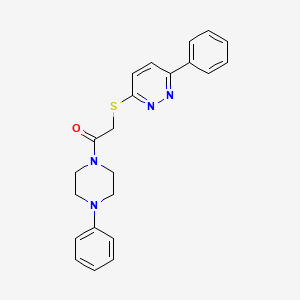
![N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2797794.png)
![1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2797795.png)
